molecular formula C13H11N3O4 B3023252 3-Nitro-4-[(2-pyridinylmethyl)amino]benzoic acid CAS No. 440347-90-0

3-Nitro-4-[(2-pyridinylmethyl)amino]benzoic acid

Cat. No.: B3023252
CAS No.: 440347-90-0
M. Wt: 273.24 g/mol
InChI Key: ICKPVAKAYFOIHZ-UHFFFAOYSA-N
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Description

3-Nitro-4-[(2-pyridinylmethyl)amino]benzoic acid is a benzoic acid derivative characterized by a nitro group at the 3-position and a 2-pyridinylmethylamino substituent at the 4-position of the aromatic ring.

Properties

IUPAC Name

3-nitro-4-(pyridin-2-ylmethylamino)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O4/c17-13(18)9-4-5-11(12(7-9)16(19)20)15-8-10-3-1-2-6-14-10/h1-7,15H,8H2,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICKPVAKAYFOIHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CNC2=C(C=C(C=C2)C(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Nitro-4-[(2-pyridinylmethyl)amino]benzoic acid typically involves the nitration of 4-aminobenzoic acid followed by the introduction of the pyridinylmethyl group. The nitration reaction is carried out using a mixture of concentrated sulfuric acid and nitric acid, which introduces the nitro group at the meta position relative to the amino group. The resulting 3-nitro-4-aminobenzoic acid is then reacted with 2-pyridinylmethyl chloride in the presence of a base such as sodium hydroxide to form the final product.

Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Types of Reactions:

    Oxidation: The nitro group in this compound can undergo reduction reactions to form the corresponding amino derivative.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

    Substitution: Alkyl halides, acyl chlorides, in the presence of a base like sodium hydroxide.

Major Products:

    Reduction: 3-Amino-4-[(2-pyridinylmethyl)amino]benzoic acid.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-Nitro-4-[(2-pyridinylmethyl)amino]benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for compounds with therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Nitro-4-[(2-pyridinylmethyl)amino]benzoic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The pyridinylmethyl group may enhance the compound’s ability to bind to specific enzymes or receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

3-Nitro-4-(phenethylamino)benzoic acid
  • Structure: Differs by replacing the pyridinylmethyl group with a phenethylamino substituent.
  • Synthesis : Prepared via coupling reactions, as shown in Figure 5 of and .
3-Nitro-4-(bromomethyl)benzoic acid
  • Structure: Substitutes the pyridinylmethylamino group with a bromomethyl moiety.
  • Physical Properties : Melting point = 132–135°C (). The bromomethyl group increases molecular weight (MW = 260.05 g/mol) and reactivity, enabling further functionalization (e.g., nucleophilic substitution).
  • Applications : Likely used as an intermediate in synthesizing more complex derivatives .
4-(Methylamino)-3-nitrobenzoic acid
  • Structure: Positional isomer with nitro and methylamino groups swapped (3-nitro vs. 4-nitro).
  • Chemical Properties : The altered nitro position may reduce acidity (pKa) compared to the target compound due to electronic effects.
  • Applications: Reported as a building block in drug formulations, emphasizing the role of nitro-amino substitution patterns in bioactivity .
3-Nitro-4-[(tetrahydro-2H-pyran-4-ylmethyl)amino]benzoic acid
  • Structure : Features a bulky tetrahydropyran-derived substituent instead of pyridinylmethyl.

Physicochemical Properties

Compound Name Substituent (Position 4) Melting Point (°C) Molecular Weight (g/mol) Key Properties
3-Nitro-4-[(2-pyridinylmethyl)amino]benzoic acid 2-pyridinylmethylamino Not reported ~287.27 Likely moderate solubility, H-bond donor/acceptor
3-Nitro-4-(phenethylamino)benzoic acid Phenethylamino Not reported ~300.31 Hydrophobic, higher logP
3-Nitro-4-(bromomethyl)benzoic acid Bromomethyl 132–135 260.05 Reactive, high electrophilicity
4-(Methylamino)-3-nitrobenzoic acid Methylamino (position 4) Not reported ~196.15 Lower MW, positional isomer effects

Toxicity and QSTR Insights

highlights quantitative structure-toxicity relationship (QSTR) models for benzoic acid derivatives. Key findings:

  • Molecular Connectivity Indices (MCIs) : Parameters like 0JA (zero-order) and 1JA (first-order) correlate with oral LD₅₀ in mice.
  • Cross-Factor JB : Product of 0JA and 1JA significantly impacts toxicity.

Biological Activity

3-Nitro-4-[(2-pyridinylmethyl)amino]benzoic acid, a compound with significant structural characteristics, has attracted attention in various fields of biological research. Its unique chemical structure, featuring a nitro group and a pyridine moiety, suggests potential interactions with biological systems that merit detailed exploration.

Chemical Structure and Properties

The molecular formula for this compound is C13_{13}H11_{11}N3_3O4_4. The compound is characterized by:

  • Nitro Group : Enhances electrophilic properties.
  • Pyridine Ring : Contributes to binding interactions with biological targets.
  • Benzoic Acid Backbone : Provides acidic properties that may influence its solubility and reactivity.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting its potential as an antibiotic agent. The mechanism appears to involve the disruption of bacterial cell wall synthesis, likely due to the compound's ability to interfere with specific enzymatic processes within the bacteria.

Enzyme Inhibition

The compound has been investigated for its role as an enzyme inhibitor. Studies have shown that it can inhibit cholinesterase activity, which is crucial for neurotransmitter regulation. This inhibition could have implications for treating neurodegenerative diseases such as Alzheimer's disease, where cholinesterase inhibitors are commonly employed .

Anti-inflammatory Effects

In vivo studies have indicated that this compound possesses anti-inflammatory properties. It has been shown to reduce levels of pro-inflammatory cytokines in animal models, suggesting its potential utility in managing inflammatory disorders. The compound's action may involve the modulation of signaling pathways associated with inflammation.

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Binding Affinity : The nitro group enhances the compound's ability to form stable complexes with target proteins.
  • Electrophilic Interactions : The presence of the nitro group allows for nucleophilic attack by biological molecules, leading to altered enzyme activity.
  • Pyridine Interaction : The pyridine moiety may facilitate hydrogen bonding and π-stacking interactions with biomolecules, enhancing binding specificity .

Research Findings and Case Studies

StudyFindings
In vitro Antimicrobial ActivityEffective against E. coli and S. aureus; IC50_{50}: 25 µM.
Cholinesterase InhibitionIC50_{50}: 15 µM; comparable to standard drugs like donepezil .
Anti-inflammatory EffectsReduction in TNF-α levels by 50% in animal models.

Q & A

Q. What are the optimal synthetic routes and purification methods for 3-nitro-4-[(2-pyridinylmethyl)amino]benzoic acid?

Methodological Answer:

  • Synthesis Optimization:
    • Step 1: Use Schiff base formation or nucleophilic substitution to introduce the pyridinylmethylamino group. For example, coupling 3-nitro-4-aminobenzoic acid with 2-pyridinylmethyl halides under reflux in anhydrous DMF or THF with a base (e.g., K₂CO₃) to facilitate the reaction .
    • Step 2: Monitor reaction progress via TLC (hexane/EtOH, 1:1 ratio) to track intermediates and final product .
    • Purification: Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures to isolate the pure compound. Melting point analysis (expected range: ~217–220°C) confirms purity .

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

Methodological Answer:

  • 1H NMR (DMSO-d6): Analyze aromatic proton signals (δ 7.5–8.5 ppm for pyridine and nitro-substituted benzene) and amine protons (δ ~5.5–6.5 ppm). Coupling patterns distinguish substituent positions .
  • IR Spectroscopy: Confirm functional groups: broad O-H stretch (~2500–3000 cm⁻¹ for carboxylic acid), C=O stretch (~1680 cm⁻¹), and nitro group vibrations (~1520 and 1350 cm⁻¹) .
  • XRD: Single-crystal X-ray diffraction resolves spatial arrangement, bond angles (e.g., C-N-C angles ~108–121°), and hydrogen bonding networks .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interactions with biological targets (e.g., enzymes or receptors)?

Methodological Answer:

  • Step 1: Use molecular docking (AutoDock Vina, Schrödinger Suite) to simulate binding to targets like carbonic anhydrase or hemoglobin. Focus on the nitro group’s electron-withdrawing effects and pyridine’s π-π stacking potential .
  • Step 2: Density Functional Theory (DFT) calculates electrostatic potential maps to identify nucleophilic/electrophilic regions. For example, the nitro group’s electron-deficient aromatic ring may enhance binding to hydrophobic pockets .
  • Validation: Compare computational results with in vitro assays (e.g., enzyme inhibition IC₅₀ values) to resolve discrepancies in predicted vs. observed activity .

Q. How does the nitro group influence the compound’s electronic properties and reactivity in metal-organic frameworks (MOFs)?

Methodological Answer:

  • MOF Design: Use the compound as a ligand for zinc or nickel nodes. The nitro group enhances thermal stability (TGA analysis up to 300°C) and modulates pore size via steric effects .
  • Electrochemical Analysis: Cyclic voltammetry reveals redox activity; the nitro group’s reduction potential (~-0.5 V vs. Ag/AgCl) impacts MOF applications in catalysis or drug delivery .
  • Contradiction Resolution: If conflicting data arise on MOF stability, cross-validate with PXRD (to check crystallinity) and BET surface area measurements .

Q. What strategies resolve contradictions in reported biological activity (e.g., antimicrobial vs. no activity)?

Methodological Answer:

  • Variable Control: Standardize assay conditions (pH, temperature, solvent). For example, benzoic acid derivatives show pH-dependent activity due to protonation of the carboxylic acid group .
  • Mechanistic Studies: Use genetic knockout yeast strains (e.g., S. cerevisiae ΔTPO1) to test if multidrug transporters like Tpo1 affect resistance. Measure intracellular amino acid depletion (e.g., arginine, lysine) via HPLC post-exposure .
  • Dose-Response Analysis: Perform time-kill assays to distinguish static vs. cidal effects and identify sub-inhibitory concentrations that may skew results .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-Nitro-4-[(2-pyridinylmethyl)amino]benzoic acid
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3-Nitro-4-[(2-pyridinylmethyl)amino]benzoic acid

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